molecular formula C7H6N4O2 B2912063 methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate CAS No. 2445785-55-5

methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate

Cat. No.: B2912063
CAS No.: 2445785-55-5
M. Wt: 178.151
InChI Key: FAGPFVPFNQKFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl ester group at position 4. Its molecular formula is C₇H₆N₄O₂, and it serves as a versatile scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)6-8-2-5-4(10-6)3-9-11-5/h2-3H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGPFVPFNQKFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=N1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with nitrile or amide substituents at the C4 position and urea . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical step for further functionalization. For example:

  • Hydrolysis with NaOH : Reaction with aqueous NaOH (40%) at reflux yields 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid, a precursor for amide coupling.
  • IR Data : Post-hydrolysis, the carbonyl stretch (C=O) shifts from ~1,693 cm⁻¹ (ester) to ~1,685 cm⁻¹ (carboxylic acid).

Nucleophilic Substitution at Position 4

The 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups (e.g., chloro substituents).

Reaction Conditions Product Yield Source
Chlorination with POCl₃Reflux, 3–5 h4-Chloro-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate83%
Amination with p-phenylenediamineButanol, reflux, 8 h5-(4-Aminophenyl)-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one45%
Thiolation with thioureaEthanolic NaOEt, reflux4-Thioxo-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate89%

Cyclization and Ring Expansion

The scaffold participates in cyclization reactions to form fused heterocycles, leveraging its amino and carbonyl functionalities:

  • With Phenyl Isocyanate : Refluxing in pyridine for 15 h produces pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine derivatives via intramolecular cyclization .
  • With Carbon Disulfide : Heating in dry pyridine yields thioxo-pyrazolo[4,3-e] triazolo[4,3-a]pyrimidines (89% yield) .

Mechanistic Pathway :

  • Nucleophilic attack by the pyrazole nitrogen on the electrophilic reagent.
  • Cyclization via elimination of small molecules (e.g., H₂O, HCl) .

Condensation Reactions

The methyl ester and amino groups facilitate condensations with aldehydes or ketones:

  • Knoevenagel Reaction : Treatment with 4-methoxybenzaldehyde in ethanol/NaOH yields (E)-5-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one (56% yield) .
  • IR Confirmation : New C=O stretches at ~1,693 cm⁻¹ and C=N at ~1,593 cm⁻¹ .

Cross-Coupling Reactions

The chloro-substituted derivative participates in Suzuki-Miyaura cross-coupling for aryl functionalization:

  • Conditions : Pd-C catalyst, H₂ atmosphere, EtOAc/MeOH (1:1) .
  • Product : 4-Aryl-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylates, confirmed via ¹H NMR (δ 8.46 ppm for pyrazole C-H) .

Reductive Amination

The amino group at position 5 undergoes reductive amination with aldehydes:

  • Example : Reaction with 2-nitroethenamine in CH₂Cl₂/pyridine yields ethyl 4-amino-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate .
  • Catalyst : Pd-C under H₂ (balloon pressure) .

Halogenation and Oxidation

  • Oxidative Iodination : Using NaI/K₂S₂O₈ introduces iodine at position 3 (72% yield) .
  • 13C-NMR Data : Downfield shift to δ 155 ppm confirms halogen incorporation .

Key Structural Insights from Spectroscopy

  • ¹H NMR : Methyl ester protons resonate at δ 3.9–4.1 ppm; pyrazole C-H appears as a singlet at δ 8.4–8.5 ppm .
  • 13C NMR : Carbonyl carbon (C=O) at δ 165–170 ppm; pyrimidine C4 (if substituted) at δ 150–155 ppm .

Scientific Research Applications

methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine and fused heterocyclic derivatives, emphasizing substituents, core modifications, and biological activities.

Data Table: Key Comparative Features

Compound Name Core Structure Substituents Ester Group Biological Activity IC50/Activity Data Synthesis Yield/Notes Reference
Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate Pyrazolo[4,3-d]pyrimidine Parent structure Methyl Under investigation - -
Ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate (b8) Furo[2,3-d]pyrimidine 6-methyl, 4-(4-methylpiperazin-1-yl), 2-(phenylamino) Ethyl Anticancer (A549 lung cancer) IC50 0.8 µM Most active in series
Methyl 1,3-dimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate Pyrido[2,3-d]pyrimidine 1,3-dimethyl, 2,4,7-trioxo Methyl Unspecified - 63% yield, mp 202–204°C
Ethyl 4-o-tolyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Pyrrolo[2,3-d]pyrimidine 4-o-tolyl Ethyl Unspecified - CAS 1443235-20-8
Pyrido[2,3-d]pyrimidinones (e.g., 6a–e) Pyrido[2,3-d]pyrimidinone Varied substituents (e.g., sulfones) Methyl/Ethyl Kinase inhibition (PD173955 analogs) - Moderate to excellent yields
Pyrimidine-5-carboxylates (1b, 1e) Pyrimidine Unspecified substituents Methyl/Ethyl Anti-microbial, anti-inflammatory Zone of inhibition: 15–22 mm (antibacterial) Compound 1e most potent

Detailed Research Findings

Core Structure and Pharmacological Relevance

  • Pyrazolo[4,3-d]pyrimidine vs. Furo/Pyrido Derivatives :
    • The pyrazolo-pyrimidine core (as in the target compound) mimics purines, facilitating interactions with ATP-binding pockets in kinases. In contrast, furopyrimidines (e.g., compound b8) exhibit enhanced anticancer activity due to substituents like 4-methylpiperazine, which improve solubility and target affinity .
    • Pyrido[2,3-d]pyrimidines (e.g., ) often feature hydrogenated rings, reducing planarity and altering bioavailability. For example, the trioxo derivative in showed a high melting point (202–204°C), suggesting strong crystalline stability .

Ester Group Impact

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) generally confer higher metabolic stability than ethyl esters, as seen in pyrido-pyrimidinones . However, ethyl esters (e.g., compound b8) may enhance lipophilicity, improving cell membrane penetration in anticancer applications .

Substituent Effects

  • Anticancer Activity: Compound b8’s 4-methylpiperazin-1-yl and phenylamino groups contribute to its potency (IC50 0.8 µM), likely through hydrogen bonding and π-π stacking with kinase targets .
  • Anti-inflammatory and Antimicrobial Activity : Pyrimidine-5-carboxylates with methyl/ethyl esters (e.g., 1b, 1e) showed broad-spectrum activity, with zone inhibition values up to 22 mm against bacterial strains .

Biological Activity

Methyl-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate is a compound belonging to the pyrazolo[4,3-d]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of Biological Activities

Pyrazolo[4,3-d]pyrimidines exhibit a range of biological activities including:

  • Antitumor Activity : Many derivatives have shown promising results in inhibiting cancer cell proliferation.
  • PDE Inhibition : Some compounds within this class act as phosphodiesterase inhibitors, which can have implications in treating erectile dysfunction and cognitive impairments.
  • Antimicrobial Properties : Certain derivatives have demonstrated significant activity against various microbial strains.

Anticancer Properties

Recent studies have highlighted the potential of methyl-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate and its derivatives as effective anticancer agents. Notably, compounds derived from this scaffold have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.

The primary mechanism through which methyl-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization : This leads to disruption of the microtubule network essential for mitotic spindle formation during cell division.
  • Binding Affinity : The compound demonstrates a strong binding affinity to colchicine sites on tubulin, which is crucial for its inhibitory effects on microtubule assembly.

Structure-Activity Relationship (SAR)

The biological activity of methyl-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate is significantly influenced by its structural components. Key findings from SAR studies include:

  • 5-Methyl Substitution : The presence of a 5-methyl group enhances the potency of the compound in inhibiting tubulin assembly and cellular proliferation. For instance, compounds with this substitution have shown IC50 values as low as 0.42 µM against various cancer cell lines like MCF-7 .

Table 1: Summary of Biological Activity Data

CompoundCellular Microtubule Depolymerization EC50 (nM)Antiproliferative Effects (IC50 nM)Inhibition of Colchicine Binding (%)
1>10000ND0
2120096 ± 560 ± 1
37.44.3 ± 0.399 ± 2
5ND92 ± 0.273 ± 3
............

Case Studies

  • MCF-7 Breast Cancer Model : In a study evaluating various pyrazolo compounds, methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives were tested against MCF-7 breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis at low concentrations (IC50 < 50 nM) .
  • CDK2 Inhibition : Another study demonstrated that certain derivatives exhibited potent inhibitory activity against CDK2/cyclin A2 complexes, suggesting their potential as dual-target inhibitors in cancer therapy .

Q & A

Q. What are the common synthetic routes for methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate?

The compound is typically synthesized via condensation reactions. For example, solvent-free methods involving barbituric acids, 1H-pyrazol-5-amines, and aldehydes can yield pyrazolo-pyrimidine derivatives . Another approach uses aldehydes and phenylacetic acid esters with KF/Al₂O₃ as a catalyst in dimethyl acetamide, achieving moderate to excellent yields (e.g., 50–90%) . Key intermediates like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate are often aminated and oxidized to form reactive aldehyde precursors .

Q. Which spectroscopic methods are used to characterize methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate?

Characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
  • X-ray crystallography for resolving ambiguous structures, especially when regioisomers are possible .

Q. What are the primary biological targets of pyrazolo-pyrimidine derivatives?

These compounds are explored as dihydrofolate reductase (DHFR) inhibitors for anticancer applications. Methyl 2-(1H-pyrazol-4-ylthio) derivatives show competitive inhibition with IC₅₀ values in the micromolar range, validated via enzyme assays and molecular docking . Antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) has also been reported .

Advanced Research Questions

Q. How can low yields in condensation reactions during synthesis be addressed?

Poor solubility of intermediates often hampers yields. Strategies include:

  • Using KF/Al₂O₃ as a solid-supported base to enhance reaction efficiency .
  • Optimizing solvent systems (e.g., dimethyl acetamide) to improve substrate solubility .
  • Employing microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. How do substituents on the pyrazole ring affect bioactivity?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance DHFR inhibition by increasing binding affinity to the enzyme's active site .
  • Methoxy groups improve antibacterial activity but may reduce metabolic stability .
  • Methyl groups at the pyrimidine 5-position increase lipophilicity, improving cell membrane penetration .

Q. What computational tools are used to predict binding modes with DHFR?

AutoDock Vina is widely used for molecular docking due to its speed and accuracy. Key steps include:

  • Preparing the protein structure (PDB: 1U72) by removing water molecules and adding polar hydrogens.
  • Defining a grid box around the DHFR active site (coordinates: x=15.4, y=2.8, z=3.2).
  • Validating docking poses with molecular dynamics simulations (e.g., 100 ns trajectories) to assess binding stability .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from variations in assay conditions or cell lines. Mitigation strategies include:

  • Standardizing assay protocols (e.g., consistent ATP concentrations in kinase assays).
  • Cross-validating results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Comparing substituent effects across studies to identify trends (e.g., fluoro vs. methoxy groups) .

Methodological Challenges and Solutions

Q. How to control regioselectivity in pyrazolo-pyrimidine synthesis?

Regioselectivity is influenced by:

  • Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) favor formation of the 1H-pyrazolo[4,3-d] isomer over [3,4-d] derivatives .
  • Catalytic systems : Protic acids (e.g., HCl) promote cyclization at the 4-position, while Lewis acids (e.g., ZnCl₂) favor the 3-position .

Q. What are the best practices for stability testing of this compound?

Stability studies should include:

  • Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
  • HPLC monitoring (C18 column, 254 nm) to track degradation products.
  • Storage at -20°C in amber vials to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.